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Abstract
Pyrametostrobin, a strobilurin fungicide, is a potent inhibitor of mitochondrial respiration in

fungi, demonstrating broad-spectrum activity against a variety of plant pathogens. This

technical guide provides a comprehensive overview of the discovery and synthetic pathways of

Pyrametostrobin, tailored for researchers and professionals in the fields of agrochemical and

drug development. Detailed experimental protocols, quantitative biological activity data, and in-

depth spectroscopic analysis are presented to facilitate further research and development.

Introduction
Pyrametostrobin belongs to the strobilurin class of fungicides, which are known for their

mechanism of action involving the inhibition of the cytochrome bc1 complex (Complex III) in the

mitochondrial respiratory chain. This disruption of electron transport leads to a cessation of ATP

synthesis, ultimately causing fungal cell death. Pyrametostrobin's chemical structure, methyl

(2-(((1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy)methyl)phenyl)methoxycarbamate,

incorporates a pyrazole moiety, a feature that contributes to its high efficacy and broad

fungicidal spectrum. This guide will delve into the key aspects of its discovery, a detailed

synthesis pathway with experimental protocols, and its biological activity.
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The discovery of Pyrametostrobin is rooted in the extensive research on strobilurin

analogues, aiming to develop fungicides with improved efficacy, broader spectrum, and better

plant compatibility. The core principle behind its fungicidal activity is the inhibition of

mitochondrial respiration, a mode of action shared by other strobilurin fungicides like

Pyraclostrobin. By binding to the Qo site of the cytochrome bc1 complex, Pyrametostrobin
effectively blocks the electron transfer from ubiquinol to cytochrome c, a critical step in the

production of cellular energy.

Signaling Pathway
The inhibitory action of Pyrametostrobin on the mitochondrial respiratory chain can be

visualized as follows:
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Figure 1: Mechanism of action of Pyrametostrobin on the mitochondrial electron transport
chain.

Synthesis Pathway
The synthesis of Pyrametostrobin is a multi-step process that involves the preparation of two

key intermediates: 1,4-dimethyl-3-phenyl-1H-pyrazol-5-ol and methyl (2-(bromomethyl)phenyl)

(methoxy)carbamate. These intermediates are then coupled to yield the final product.
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Figure 2: Overall synthetic workflow for Pyrametostrobin.

Experimental Protocols
Synthesis of Intermediate 1: 1,4-dimethyl-3-phenyl-1H-
pyrazol-5-ol
Step 1: Synthesis of 1-phenyl-3-methyl-5-pyrazolone

Materials: Phenylhydrazine, ethyl acetoacetate, ethanol, hydrochloric acid.
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Procedure:

In a round-bottom flask, dissolve phenylhydrazine (0.5 mol) in ethanol (80 mL).

Adjust the pH of the solution to 5.8-6.0 by the dropwise addition of concentrated

hydrochloric acid with stirring.

Heat the solution to 50-55°C.

Add ethyl acetoacetate (0.5 mol) dropwise over 2 hours, maintaining the reaction

temperature at 50-55°C.

After the addition is complete, reflux the mixture for 1.5 hours.

Distill off the ethanol under reduced pressure.

Adjust the pH of the residue to 7.0 with a suitable base and reflux for another 1-3 hours.

Cool the reaction mixture to room temperature to allow for crystallization.

Filter the crude product, wash with cold water, and dry.

Recrystallize the crude product from an ethanol-water mixture to obtain pure 1-phenyl-3-

methyl-5-pyrazolone.

Yield: ~97%

Characterization:

Melting Point: 127-128°C

Step 2: Methylation to 1,4-dimethyl-3-phenyl-1H-pyrazol-5-ol

Materials: 1-phenyl-3-methyl-5-pyrazolone, dimethyl sulfate, sodium hydroxide, water.

Procedure:

To a solution of 1-phenyl-3-methyl-5-pyrazolone in an appropriate solvent, add a solution

of sodium hydroxide.
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Add dimethyl sulfate dropwise while maintaining the temperature and pH of the reaction

mixture.

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

Acidify the reaction mixture and extract the product with a suitable organic solvent.

Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to obtain the crude product.

Purify by column chromatography or recrystallization.

Synthesis of Intermediate 2: Methyl (2-
(bromomethyl)phenyl)(methoxy)carbamate
Step 1: Synthesis of N-hydroxy-N-(2-methylphenyl)carbamate

Materials: o-Nitrotoluene, methyl chloroformate, reducing agent (e.g., zinc powder, hydrazine

hydrate), catalyst (e.g., Raney nickel), solvent (e.g., methanol, dichloromethane).

Procedure:

In a reaction vessel, mix o-nitrotoluene, a catalyst, and a reaction solvent.

Heat the mixture to 65-85°C and add hydrazine hydrate dropwise over 1.5-3 hours.

Maintain the temperature and stir for an additional 2-7 hours.

After the reaction is complete, filter the mixture and extract the organic phase.

To the organic phase, add methyl chloroformate dropwise at 50°C over 2.5 hours and

react for 3 hours.

After the reaction, wash with water, cool to induce precipitation, and filter the solid.

Wash the filter cake with petroleum ether and ethyl acetate and dry to obtain the product.

Yield: ~75-79%
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Step 2: Methylation to Methyl N-methoxy-N-(2-methylphenyl)carbamate

Materials: N-hydroxy-N-(2-methylphenyl)carbamate, methylating agent (e.g., dimethyl

sulfate), base, solvent.

Procedure:

Dissolve N-hydroxy-N-(2-methylphenyl)carbamate in a suitable solvent and add a base.

Add the methylating agent dropwise at a controlled temperature.

Stir the reaction until completion.

Work up the reaction mixture by extraction and purify the product.

Step 3: Bromination to Methyl (2-(bromomethyl)phenyl)(methoxy)carbamate

Materials: Methyl N-methoxy-N-(2-methylphenyl)carbamate, N-bromosuccinimide (NBS),

radical initiator (e.g., AIBN), solvent (e.g., carbon tetrachloride).

Procedure:

Dissolve methyl N-methoxy-N-(2-methylphenyl)carbamate in a suitable solvent.

Add NBS and a catalytic amount of a radical initiator.

Reflux the mixture under light irradiation until the reaction is complete.

Cool the mixture, filter off the succinimide, and concentrate the filtrate.

Purify the residue by column chromatography.

Final Coupling Reaction: Synthesis of Pyrametostrobin
Materials: 1,4-dimethyl-3-phenyl-1H-pyrazol-5-ol, methyl (2-(bromomethyl)phenyl)

(methoxy)carbamate, base (e.g., potassium carbonate), solvent (e.g., DMF, acetone).

Procedure:
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In a reaction flask, dissolve 1,4-dimethyl-3-phenyl-1H-pyrazol-5-ol and a base in a suitable

solvent.

Add a solution of methyl (2-(bromomethyl)phenyl)(methoxy)carbamate dropwise at room

temperature.

Stir the reaction mixture at an elevated temperature (e.g., reflux) for several hours until

completion (monitored by TLC).

After cooling, filter off the inorganic salts and concentrate the filtrate under reduced

pressure.

Dissolve the residue in a suitable solvent and wash with water.

Dry the organic layer, concentrate, and purify the crude product by column

chromatography or recrystallization to afford Pyrametostrobin.

Spectroscopic Data
Pyrametostrobin
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Technique Data

¹H NMR

Predicted chemical shifts (δ, ppm) in CDCl₃:

Aromatic protons (multiplets in the range of 7.0-

7.6 ppm), -OCH₃ (singlet around 3.8 ppm), N-

OCH₃ (singlet around 3.7 ppm), -CH₂- (singlet

around 5.1 ppm), pyrazole-CH₃ (singlet around

2.2 ppm), N-CH₃ (singlet around 3.6 ppm).

¹³C NMR

Predicted chemical shifts (δ, ppm) in CDCl₃:

C=O (around 155 ppm), aromatic and pyrazole

carbons (in the range of 110-150 ppm), -OCH₃

(around 53 ppm), N-OCH₃ (around 63 ppm), -

CH₂- (around 65 ppm), pyrazole-CH₃ (around

12 ppm), N-CH₃ (around 37 ppm).

Mass Spec.

Expected [M+H]⁺ at m/z 382.1761 for

C₂₁H₂₄N₃O₄⁺. Fragmentation patterns would

likely involve cleavage of the ether linkage and

the carbamate group.[1]

FTIR (cm⁻¹)

Expected characteristic peaks: C=O stretching

(around 1720-1740 cm⁻¹), C-O stretching

(around 1200-1250 cm⁻¹), C=N stretching

(around 1590 cm⁻¹), and aromatic C-H

stretching (around 3000-3100 cm⁻¹).

Biological Activity
Pyrametostrobin exhibits a broad spectrum of fungicidal activity against various plant

pathogenic fungi. While specific quantitative data for Pyrametostrobin is not as widely

published as for its close analogue, Pyraclostrobin, available information and structure-activity

relationship (SAR) studies indicate high efficacy.
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Pathogen Disease
Reported Efficacy of Related

Strobilurins

Plasmopara viticola Grapevine Downy Mildew

High, with EC₅₀ values for

Pyraclostrobin in the range of

0.04-0.94 µg/mL.[2]

Puccinia striiformis Wheat Stripe Rust Excellent control reported.[1]

Blumeria graminis f. sp. tritici Wheat Powdery Mildew

Very effective, often used in

combination with other

fungicides.

Podosphaera xanthii Cucumber Powdery Mildew

High efficacy, with control rates

above 90% reported for

Pyraclostrobin.[3]

Septoria tritici Septoria Leaf Blotch

Good control, though

resistance management is

crucial.

Rhizoctonia solani Rice Sheath Blight

Strobilurin analogues with

pyrazole rings show excellent

activity.[4][5]

Note: The efficacy data presented is largely based on the performance of Pyraclostrobin and

other closely related strobilurin fungicides. Specific EC₅₀ and IC₅₀ values for Pyrametostrobin
against these pathogens require further dedicated experimental evaluation.

Structure-Activity Relationship (SAR)
The fungicidal activity of Pyrametostrobin and related strobilurin analogues is influenced by

the nature and position of substituents on the pyrazole and phenyl rings.

Pyrazole Ring: The presence and nature of substituents on the pyrazole ring are crucial for

activity. The dimethyl substitution pattern in Pyrametostrobin is optimized for binding to the

target enzyme.
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Phenyl Ring: The substitution pattern on the phenyl ring attached to the pyrazole moiety can

significantly impact the fungicidal spectrum and potency.

Toxophore (Methoxyacrylate): The methoxyacrylate group is the essential "toxophore"

responsible for binding to the Qo site of cytochrome bc1. Modifications to this group

generally lead to a loss of activity.

Linker: The ether linkage between the pyrazole ring and the phenylcarbamate moiety

provides the correct spatial orientation for optimal interaction with the target site.

Figure 3: Chemical Structure of Pyrametostrobin.

Conclusion
Pyrametostrobin is a highly effective strobilurin fungicide with a broad spectrum of activity

against important plant pathogens. Its synthesis, while multi-stepped, relies on well-established

chemical transformations. The detailed protocols and data presented in this guide provide a

solid foundation for researchers and professionals to further explore the synthesis, biological

activity, and potential applications of Pyrametostrobin and its analogues. Future research

could focus on optimizing the synthesis for higher yields and lower environmental impact, as

well as expanding the understanding of its efficacy against a wider range of pathogens and

investigating potential resistance mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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